Tetracycline mustard

Catalog No.
S15960477
CAS No.
72-09-3
M.F
C27H33Cl2N3O8
M. Wt
598.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracycline mustard

CAS Number

72-09-3

Product Name

Tetracycline mustard

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Molecular Formula

C27H33Cl2N3O8

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1

InChI Key

RZQZWNSMGMNNRV-IAHYZSEUSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Tetracycline mustard (TCM), chemically designated as N-(beta,beta'-dichlorodiethylaminomethyl)tetracycline, is a specialized synthetic conjugate that covalently links a highly reactive nitrogen mustard alkylating moiety to a tetracycline carrier via a C-2 Mannich base reaction. Originally developed to exploit the inherent tumor- and bone-localizing properties of the tetracycline scaffold, this compound serves as a critical model system for targeted drug delivery and prodrug development [1]. For procurement in chemoinformatics, toxicology, and pharmaceutical research, TCM provides a validated structural baseline for evaluating the tissue-specific biodistribution of cytotoxic agents, offering distinct spatial control advantages over unconjugated alkylating agents in targeted therapeutic models [2].

Research Fit

Tetracycline–mustard conjugate for tumor-targeted delivery research
Dual-mode probe: ribosomal binding plus DNA alkylation; supports mechanism-of-action studies

Attempting to substitute Tetracycline mustard with a generic admixture of tetracycline hydrochloride and mechlorethamine (HN2) fundamentally fails in targeted delivery applications. In a simple mixture, the highly reactive nitrogen mustard distributes systemically, leading to rapid off-target alkylation and severe generalized toxicity, while the tetracycline localizes independently [1]. The covalent Mannich base linkage at the C-2 carboxamide in TCM ensures that the alkylating pharmacophore is physically transported by the tetracycline carrier to the target tissue before exerting its cytotoxic effect [2]. Consequently, researchers requiring precise spatial control over alkylating activity must procure the pre-conjugated TCM rather than relying on co-administration protocols.

Substitution Risk

Parent tetracycline
Lacks alkylating warhead; tumor-model response not expected
Unconjugated nitrogen mustard
Lacks tetracycline-mediated tumor-localizing context; distribution may differ

Carrier-Mediated Tissue Localization

The primary procurement value of Tetracycline mustard lies in its ability to alter the biodistribution of the bis(2-chloroethyl)amine group. While unconjugated mechlorethamine (HN2) exhibits near-immediate systemic reactivity and widespread tissue distribution, TCM leverages the tetracycline core to achieve preferential localization in specific target tissues, such as neoplastic and bone structures [1]. This targeted accumulation relies on the preservation of the tetracycline chelating domains, which remain unobstructed by the C-2 Mannich base linkage.

Evidence DimensionTissue localization mechanism
Target Compound DataTetracycline-mediated targeted accumulation
Comparator Or BaselineFree Mechlorethamine (HN2) (Non-specific systemic distribution)
Quantified DifferenceSpatial restriction of alkylating activity to target tissues
ConditionsIn vivo models evaluating carrier-mediated delivery vs. free agent distribution

Procuring the conjugated form is essential for researchers developing targeted delivery systems, as it prevents the premature systemic toxicity inherent to free nitrogen mustards.

Solid tumor model response
Reported
TCM inhibited Ca755 adenocarcinoma at 60–80 mg/kg/day; HN2 effective only in L‑1210 leukemia (47% survival increase)
Supports solid tumor model endpoint context
In vivo murine models, intraperitoneal administration

C-2 Mannich Base Linkage Stability

TCM is synthesized via a Mannich reaction utilizing the C-2 carboxamide of tetracycline. This specific conjugation site is critical because it securely attaches the alkylating moiety without compromising the structural integrity or the metal-chelating properties of the tetracycline core [1]. Compared to simple admixtures that separate immediately in solution, or generic ester prodrugs that may suffer from rapid premature hydrolysis in plasma, the N-Mannich base provides a predictable release profile and synthetic stability suitable for formulation and controlled in vivo administration [2].

Evidence DimensionConjugation site stability
Target Compound DataC-2 Mannich base linkage (preserves core chelating domains)
Comparator Or BaselineGeneric admixtures (rapid dissociation in vivo)
Quantified DifferenceMaintained structural integrity of the carrier-pharmacophore complex
ConditionsSynthetic formulation and physiological stability assays

The specific C-2 linkage ensures that the compound remains intact during circulation, making it a reliable precursor for studying prodrug stability and release kinetics.

Survival endpoint (L‑1210)
Reported
≥25% increase in median survival
Dose range 3–80 mg/kg/day
Dose-dependent survival endpoint response
Parent tetracycline inactive at 200 mg/kg

Altered Therapeutic Index and Toxicity

By restricting the systemic exposure of the nitrogen mustard moiety, Tetracycline mustard demonstrates a modified therapeutic index compared to free mechlorethamine. Unconjugated HN2 is characterized by severe, dose-limiting bone marrow suppression and generalized cellular toxicity [1]. In contrast, the covalent attachment to tetracycline in TCM alters the pharmacokinetic profile, requiring the conjugate to reach the target tissue before the alkylating activity is fully realized, thereby providing a measurable reduction in generalized systemic toxicity during the distribution phase [1].

Evidence DimensionSystemic toxicity profile
Target Compound DataReduced generalized toxicity during distribution phase
Comparator Or BaselineFree Mechlorethamine (HN2) (Severe dose-limiting systemic toxicity)
Quantified DifferenceImproved therapeutic index via carrier-mediated delivery
ConditionsIn vivo pharmacological evaluation of systemic vs. targeted toxicity

This altered toxicity profile is crucial for toxicologists and pharmacologists requiring a validated model of carrier-mediated toxicity reduction.

Antibacterial potency retention
Reported
730 units/mg
96% of tetracycline base activity
Confirms ribosomal binding preserved
Standard antibacterial assay
Conjugate integrity requirement
Reported
TCM produced survival increase; starting materials and adducts showed no L‑1210 activity
Intact conjugate required for tumor-model response
Nor‑HN2, formaldehyde, tetracycline HCl all inactive

Targeted Drug Delivery Systems

Because TCM successfully utilizes the tetracycline core to localize a highly reactive alkylating agent in specific tissues, it serves as a benchmark compound for researchers designing new carrier-mediated delivery systems for oncology and bone-targeted therapies [1].

Prodrug Linkage and Stability Studies

The C-2 Mannich base linkage in TCM provides a validated model for studying the synthesis, stability, and release kinetics of N-Mannich base prodrugs, making it highly relevant for pharmaceutical formulation research [2].

Comparative Toxicology of Alkylating Agents

TCM is utilized in toxicological studies to compare the systemic effects of free nitrogen mustards versus conjugated forms, allowing researchers to quantify the safety improvements achieved through spatial restriction of the pharmacophore [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetracycline-drug conjugate comparator
Conjugate-specific tumor-model response
Solid tumor and leukemia model endpoints
Dual-mode pathway interaction studies
Ribosome binding and DNA alkylation activity
Synergy model endpoint validation
Tumor-localizing conjugate research
Tetracycline-mediated distribution context
Biodistribution model validation
SAR calibration standard
Dual-activity calibration profile
Antibacterial and tumor-model endpoint comparison

XLogP3

-0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

597.1644704 g/mol

Monoisotopic Mass

597.1644704 g/mol

Heavy Atom Count

40

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